molecular formula C17H19N3O4S B2448240 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide CAS No. 954604-78-5

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2448240
CAS No.: 954604-78-5
M. Wt: 361.42
InChI Key: NGWKNXPVPFHUCU-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is a cell-active, ATP-competitive small molecule recognized for its potent and selective inhibition of Salt-Inducible Kinase 3 (SIK3). SIK3 is a key regulator of the CREB-regulated transcription coactivator (CRTC) family and plays a critical role in signaling pathways that control macrophage polarization, inflammatory responses, and metabolic processes. Research utilizing this inhibitor has been instrumental in elucidating the role of SIK3 in shifting macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state, a transition with significant implications for understanding and treating inflammatory diseases. Its high selectivity for SIK3 over other kinases, including the closely related SIK1 and SIK2 isoforms, makes it an invaluable pharmacological tool for dissecting complex signaling networks in immunology and metabolism. Studies have demonstrated its utility in exploring pathways where SIK3 acts as a negative regulator of interleukin-10 (IL-10) production, thereby positioning it as a key compound for investigating new therapeutic strategies for autoimmune disorders and other conditions driven by innate immune dysregulation. The primary research value of this compound lies in its ability to provide specific, on-target inhibition to define SIK3's function in various cellular and animal models of disease.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-24-15-6-4-14(5-7-15)20-12-13(9-17(20)21)10-19-25(22,23)16-3-2-8-18-11-16/h2-8,11,13,19H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWKNXPVPFHUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.

    Attachment of the Pyridine Ring: This can be done through a nucleophilic substitution reaction where the pyridine ring is introduced to the intermediate compound.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonamide group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or sulfonamide derivatives.

Scientific Research Applications

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl-substituted pyrrolidinone moiety differentiates it from other sulfonamide-containing compounds, potentially leading to unique applications in medicinal chemistry and other fields.

Biological Activity

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is a synthetic compound that integrates a pyrrolidine structure with a sulfonamide moiety. The unique structural features suggest potential for varied biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound consists of:

  • A pyrrolidine core which is known for its role in various biological functions.
  • A methoxyphenyl group that may enhance lipophilicity and biological interactions.
  • A pyridine sulfonamide component, which is often associated with antibacterial and antitumor activities.

Table 1: Structural Features of the Compound

ComponentDescription
PyrrolidineFive-membered nitrogen-containing ring
MethoxyphenylAromatic ring with a methoxy substituent
Pyridine SulfonamideHeterocyclic aromatic compound with a sulfonamide group

Biological Activity Predictions

Using computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances), the biological activity spectrum of this compound can be inferred. Similar compounds often exhibit activities such as:

  • Antimicrobial properties
  • Anticancer effects
  • Enzyme inhibition

The biological activity of this compound may involve:

  • Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes, disrupting metabolic pathways in pathogens or cancer cells.
  • Receptor Interaction : The pyridine moiety may interact with various receptors, modulating signaling pathways.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of related pyridine-sulfonamide compounds against various bacterial strains. Results indicated that compounds with similar structures demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential for this compound in treating bacterial infections .

Study 2: Anticancer Properties

Research on pyrrolidine derivatives has shown promising anticancer activity. For instance, derivatives exhibiting structural similarities to our compound were tested against several cancer cell lines, revealing IC50 values in the micromolar range, indicating effective growth inhibition .

Study 3: QSAR Analysis

Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to predict the biological activity based on molecular descriptors. Models developed for similar compounds showed strong correlations between structural features and biological efficacy, reinforcing the potential activity of this compound .

Q & A

Basic Research Question

  • Accelerated Stability Studies :
    • Conditions : 40°C/75% RH for 6 months; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
    • Light Sensitivity : Store in amber vials; assess photodegradation under UV light (λ = 254 nm) .
  • Degradation Products : Characterize by LC-MS; common pathways include hydrolysis of the sulfonamide group.

What computational tools validate interaction mechanisms with biological targets?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : GROMACS to simulate ligand-protein complexes (50 ns trajectories) and calculate binding free energies (MM-PBSA).
  • Pharmacophore Modeling : Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bonds with kinase hinge regions) .
  • Validation : Cross-check docking poses with cryo-EM or crystallographic data if available .

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